3,6-Dibromo-2-ethylpyridine
Overview
Description
3,6-Dibromo-2-ethylpyridine is a brominated derivative of pyridine, characterized by the presence of two bromine atoms at the 3rd and 6th positions and an ethyl group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-2-ethylpyridine typically involves the bromination of 2-ethylpyridine. One common method is the direct bromination using bromine in the presence of a catalyst or under specific reaction conditions to ensure selective bromination at the desired positions. The reaction is usually carried out in an inert solvent such as dichloromethane or carbon tetrachloride, and the temperature is controlled to avoid over-bromination or side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromo-2-ethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include organometallic compounds, such as Grignard reagents or organolithium compounds.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl derivatives. Palladium catalysts are typically used in these reactions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate and a solvent like tetrahydrofuran.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Coupling: Formation of biaryl compounds with diverse functional groups.
Reduction: Formation of 2-ethylpyridine or partially reduced intermediates.
Scientific Research Applications
3,6-Dibromo-2-ethylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,6-Dibromo-2-ethylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine atoms can enhance the compound’s ability to form halogen bonds, influencing its binding affinity and selectivity. In chemical reactions, the bromine atoms serve as reactive sites for further functionalization, enabling the synthesis of diverse derivatives.
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-methylpyridine: Another brominated pyridine derivative with different substitution patterns.
3,5-Dibromo-2-ethylpyridine: Similar structure but with bromine atoms at different positions.
2-Bromo-3-ethylpyridine: Contains only one bromine atom and an ethyl group at different positions.
Uniqueness
3,6-Dibromo-2-ethylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of bromine atoms at the 3rd and 6th positions allows for selective functionalization, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3,6-dibromo-2-ethylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c1-2-6-5(8)3-4-7(9)10-6/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJNJRHAJNBKMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=N1)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256789-82-8 | |
Record name | 3,6-dibromo-2-ethylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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